ethyl 2-methyl-4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 2-methyl-4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions One common method includes the condensation of ethyl acetoacetate with phenylhydrazine to form the intermediate hydrazone This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as methanesulfonic acid, to form the pyrrole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-methyl-4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-pyrrole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its aromatic nature and functional groups allow it to be used in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving sulfur-containing groups.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The phenylcarbamoyl group can form hydrogen bonds with amino acid residues in proteins, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate: Lacks the phenylcarbamoyl and sulfanyl groups, resulting in different chemical properties and applications.
Ethyl 2-methyl-4-phenyl-5-{[(methylcarbamoyl)methyl]sulfanyl}-1H-pyrrole-3-carboxylate: Similar structure but with a methylcarbamoyl group instead of a phenylcarbamoyl group, leading to variations in biological activity.
Uniqueness
The presence of both phenylcarbamoyl and sulfanyl groups in ethyl 2-methyl-4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-pyrrole-3-carboxylate makes it unique
Properties
IUPAC Name |
ethyl 5-(2-anilino-2-oxoethyl)sulfanyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-3-27-22(26)19-15(2)23-21(20(19)16-10-6-4-7-11-16)28-14-18(25)24-17-12-8-5-9-13-17/h4-13,23H,3,14H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGKIVJUJQAFTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)SCC(=O)NC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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